Cas no 2694728-41-9 (3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride)

3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
- 2694728-41-9
- EN300-33036635
- 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
-
- MDL: MFCD34474937
- インチ: 1S/C8H10N2O4.ClH/c11-8(12)6-3-5(10-14-6)7-4-9-1-2-13-7;/h3,7,9H,1-2,4H2,(H,11,12);1H
- InChIKey: MTJQBWJRAMAVRQ-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CCNCC1C1C=C(C(=O)O)ON=1
計算された属性
- せいみつぶんしりょう: 234.0407345g/mol
- どういたいしつりょう: 234.0407345g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33036635-1.0g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95.0% | 1.0g |
$1229.0 | 2025-03-18 | |
Enamine | EN300-33036635-10g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 10g |
$5283.0 | 2023-09-04 | |
Enamine | EN300-33036635-5.0g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95.0% | 5.0g |
$3562.0 | 2025-03-18 | |
Enamine | EN300-33036635-0.05g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95.0% | 0.05g |
$285.0 | 2025-03-18 | |
Enamine | EN300-33036635-1g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 1g |
$1229.0 | 2023-09-04 | |
1PlusChem | 1P02821K-2.5g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 2.5g |
$3039.00 | 2024-05-08 | |
1PlusChem | 1P02821K-5g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 5g |
$4465.00 | 2024-05-08 | |
Aaron | AR02829W-250mg |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 250mg |
$860.00 | 2025-02-15 | |
Aaron | AR02829W-2.5g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 2.5g |
$3336.00 | 2025-02-15 | |
Aaron | AR02829W-10g |
3-(morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride |
2694728-41-9 | 95% | 10g |
$7290.00 | 2023-12-15 |
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochlorideに関する追加情報
Introduction to 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride (CAS No. 2694728-41-9)
3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride, identified by its CAS number 2694728-41-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the oxazole class, characterized by a five-membered heterocyclic structure containing one oxygen atom and one nitrogen atom. The presence of a morpholinyl substituent at the 3-position of the oxazole ring introduces unique pharmacological properties, making it a promising candidate for various therapeutic applications.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is a critical factor in drug formulation and bioavailability. This property makes it particularly suitable for oral and intravenous administration, facilitating its use in clinical trials and potential therapeutic interventions.
In recent years, there has been growing interest in oxazole derivatives due to their diverse biological activities. The morpholinyl group, known for its ability to modulate enzyme activity and receptor interactions, has been extensively studied in the development of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The specific arrangement of atoms in 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride contributes to its potential as a scaffold for novel pharmacological agents.
One of the most compelling aspects of this compound is its potential role in modulating G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in cellular signaling pathways, influencing a wide range of physiological processes. By interacting with these receptors, 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride may exhibit properties that are beneficial in treating conditions such as hypertension, pain syndromes, and neurodegenerative diseases. Preliminary studies have suggested that derivatives of this compound may exhibit agonistic or antagonistic effects on specific GPCRs, depending on the structural modifications.
Furthermore, the oxazole core of this molecule has been implicated in various biological processes due to its ability to participate in hydrogen bonding and metal coordination. These interactions are essential for the stability and efficacy of many pharmaceutical compounds. The hydrochloride form ensures that the compound remains stable under varying pH conditions, which is crucial for maintaining its integrity during storage and transportation.
The synthesis of 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the oxazole ring and introduce the morpholinyl substituent. These synthetic strategies not only enhance the efficiency of production but also allow for the introduction of structural variations to optimize pharmacological properties.
In terms of pharmacokinetics, 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride exhibits promising characteristics that make it suitable for therapeutic use. Its moderate molecular weight and favorable solubility profile contribute to good oral bioavailability. Additionally, preliminary pharmacokinetic studies indicate that the compound has a reasonable half-life, allowing for once or twice daily dosing regimens. This aspect is particularly important for patient compliance and long-term therapeutic efficacy.
The compound's potential toxicity profile has also been carefully evaluated through in vitro and in vivo studies. Initial toxicology assessments have shown that 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride exhibits low acute toxicity at therapeutic doses. However, further studies are needed to fully understand its long-term safety profile and potential side effects. These studies will be crucial in determining the appropriate dosage regimen and identifying any contraindications or drug interactions.
One of the most exciting areas of research involving 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is its potential application in treating neurological disorders. Oxazole derivatives have shown promise in modulating neurotransmitter systems involved in conditions such as depression, anxiety, and epilepsy. The morpholinyl group's ability to interact with serotonin receptors has led to investigations into its potential as an antidepressant agent. Additionally, studies suggest that this compound may exhibit neuroprotective properties by inhibiting oxidative stress and inflammation pathways associated with neurodegenerative diseases.
Another area where this compound shows promise is in the treatment of chronic pain syndromes. By interacting with pain-signaling pathways at the receptor level, 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride may provide an alternative or complementary therapy to existing analgesics. Its mechanism of action may involve modulation of transient receptor potential (TRP) channels or opioid receptors, which are key players in pain perception and transmission.
The development of new therapeutic agents requires not only a deep understanding of their chemical properties but also insights into their interactions with biological targets at the molecular level. Computational chemistry techniques have been increasingly employed to predict how 3-(Morpholin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride interacts with biological targets such as enzymes and receptors. These simulations help researchers identify key binding sites and optimize drug design for improved efficacy and reduced side effects.
In conclusion,3-(Morpholin - 2 - yl) - 1 , 2 - oxazole - 5 - carboxylic acid hydrochloride (CAS No . 26947 28 - 41 - 9) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities . Its potential applications span across multiple therapeutic areas , including neurological disorders , chronic pain , and cardiovascular diseases . As research continues , further elucidation of its pharmacological mechanisms will provide valuable insights into developing novel treatments for various medical conditions . The combination of synthetic chemistry expertise , pharmacological evaluation , and computational modeling underscores the importance of interdisciplinary approaches in advancing drug discovery efforts .
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